![molecular formula C6H8N2O3 B2570238 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid CAS No. 1368842-19-6](/img/structure/B2570238.png)
1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid
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Description
1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 156.14 . It has the IUPAC name 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid and the InChI code 1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) .
Molecular Structure Analysis
The molecular structure of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid can be represented by the InChI code 1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid include a molecular weight of 156.14 . Further specific properties such as boiling point, density, and pKa are not provided in the search results.Scientific Research Applications
- Imidazole derivatives, including 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid, exhibit antioxidant activity. Researchers have synthesized and evaluated these compounds for their scavenging potential against free radicals, which play a role in oxidative stress and aging .
- The compound can serve as a reagent in chemoselective esterification reactions involving carboxylic acids. This property is valuable in organic synthesis and drug development .
- Xanthine oxidase is a key enzyme involved in the conversion of hypoxanthine and xanthine to uric acid. Elevated uric acid levels can lead to conditions like gout. Researchers have explored 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid derivatives as potential inhibitors of xanthine oxidase .
- Imidazoles are essential components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance in drug discovery, materials science, and catalysis .
- Researchers continue to investigate the pharmacological potential of imidazole derivatives. While specific studies on 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid are limited, its structural motif suggests potential applications in drug design, enzyme inhibition, and disease treatment .
Antioxidant Potential
Chemoselective Esterification
Inhibition of Xanthine Oxidase
Regiocontrolled Synthesis of Substituted Imidazoles
Biological Activity Exploration
properties
IUPAC Name |
3-ethyl-2-oxo-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOUJFGFKGGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid |
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